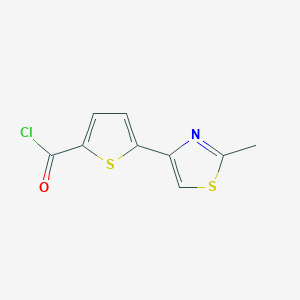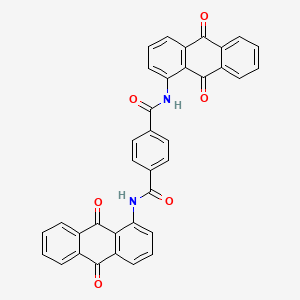![molecular formula C16H24N2OS B1620797 N-[(Dibutylamino)thioxomethyl]-benzamide CAS No. 68141-55-9](/img/structure/B1620797.png)
N-[(Dibutylamino)thioxomethyl]-benzamide
Übersicht
Beschreibung
N-(Dibutylamino)thioxomethyl)-benzamide, also known as N-dibutyl-thio-methylbenzamide or N-DBTMBA, is a synthetic compound belonging to the class of amides. It is an organic molecule composed of a benzene ring, two nitrogen atoms and two sulfur atoms. It is an important intermediate for the synthesis of several drugs, such as anti-cancer agents and antifungal agents. N-DBTMBA has a wide range of applications in the field of organic synthesis, including the production of pharmaceuticals, agrochemicals, dyes, and other organic compounds.
Wirkmechanismus
N-DBTMBA is a synthetic compound that is primarily used as an intermediate in the synthesis of pharmaceuticals. It acts as an electron-donating group, which can be used to modify the reactivity of other molecules. It is also used as a building block for the synthesis of dyes and other organic compounds.
Biochemical and Physiological Effects
N-DBTMBA has been studied for its potential biochemical and physiological effects. Studies have shown that N-DBTMBA can reduce the activity of the enzyme acetylcholinesterase, which plays an important role in the transmission of nerve impulses. In addition, N-DBTMBA has been shown to inhibit the growth of cancer cells in vitro and to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-DBTMBA in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it is relatively inexpensive and can be used in a variety of reactions. However, there are some limitations to the use of N-DBTMBA in laboratory experiments. It is a highly reactive compound and can react with other compounds in solution, which can lead to unwanted side reactions. In addition, it is a toxic compound and should be handled with care in the laboratory.
Zukünftige Richtungen
N-DBTMBA has a wide range of potential applications in the field of organic synthesis. Future research should focus on optimizing the synthesis of N-DBTMBA and exploring its potential applications in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. In addition, further research should be conducted to explore the biochemical and physiological effects of N-DBTMBA and to develop new and improved methods for its use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-DBTMBA is an important intermediate for the synthesis of a variety of drugs, including anti-cancer agents, antifungal agents, and other pharmaceuticals. It is also used as a building block for the synthesis of dyes and other organic compounds. N-DBTMBA has been used in the synthesis of a variety of drugs, such as the antifungal agent, fluconazole, and the anti-cancer agents, gemcitabine and paclitaxel. It has also been used in the synthesis of the antifungal agent, voriconazole, and the antimalarial agent, artemisinin.
Eigenschaften
IUPAC Name |
N-(dibutylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-3-5-12-18(13-6-4-2)16(20)17-15(19)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCQVXNPTXOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376208 | |
| Record name | N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68141-55-9 | |
| Record name | N-[(DIBUTYLAMINO)THIOXOMETHYL]-BENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1620716.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B1620718.png)

![1-[2-(2,4-dichlorophenoxy)phenyl]-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1620720.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B1620724.png)






